Gedatolisib - 1197160-78-3

Gedatolisib

Catalog Number: EVT-287784
CAS Number: 1197160-78-3
Molecular Formula: C32H41N9O4
Molecular Weight: 615.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gedatolisib, also known as PF-05212384 or PKI-587, is a synthetic small molecule classified as a pan-class I isoform PI3K/mTOR inhibitor. It demonstrates broad anti-tumor activity in preclinical studies and has been investigated in clinical trials for various solid tumor types, including breast cancer, prostate cancer, endometrial cancer, and lung cancer. [, , , , , , , , , ]

Gedatolisib holds significant importance in scientific research due to its potential to overcome resistance mechanisms associated with more selective PI3K/mTOR inhibitors. It offers a valuable tool for investigating the complex interplay between the PI3K/mTOR pathway and other cellular signaling pathways in various cancer models. [, , , , ]

Future Directions
  • Combination Therapies: Exploring Gedatolisib in combination with other therapies, such as chemotherapy, targeted therapies (e.g., PARP inhibitors), and immunotherapies (e.g., immune checkpoint inhibitors), to further enhance anti-tumor activity and overcome resistance mechanisms. [, , , , ]
  • Biomarker Development: Identifying predictive biomarkers to personalize treatment with Gedatolisib and select patients who are most likely to benefit from therapy. [, , ]
  • Mechanistic Studies: Further investigating the molecular mechanisms underlying Gedatolisib's anti-tumor activity and its interactions with other cellular signaling pathways to identify potential novel therapeutic targets. [, ]
  • Clinical Trials: Conducting further clinical trials to evaluate the efficacy and safety of Gedatolisib in various cancer types and to refine optimal dosing strategies. [, , , ]
Overview

Gedatolisib is a novel compound that functions as a dual inhibitor of the phosphoinositide 3-kinase and mammalian target of rapamycin pathways, specifically targeting all Class I phosphoinositide 3-kinase isoforms and both mTORC1 and mTORC2. This compound has garnered attention for its potential applications in oncology, particularly in treating various forms of cancer, including breast, endometrial, ovarian, and cervical cancers. Gedatolisib operates through an ATP-competitive mechanism, demonstrating significant potency and efficacy compared to other single-node inhibitors in preclinical studies.

Source and Classification

Gedatolisib is classified as an antitumor agent and belongs to the category of small-molecule inhibitors. Its chemical structure allows it to interact effectively with key signaling pathways involved in cell growth and proliferation. The compound was first synthesized in a laboratory setting aimed at developing more effective cancer therapies, with its structural modifications leading to enhanced biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of gedatolisib has been explored through various methodologies. A notable approach involves a convergent synthetic route that employs readily available starting materials. The synthesis typically consists of several steps:

  1. Initial Substitution: The process begins with an aromatic nucleophilic substitution using morpholine as a nucleophile.
  2. Formation of Key Intermediates: A second substitution step introduces phenylpiperazine to form a critical intermediate.
  3. Final Coupling: The target compound is obtained through further reactions with selected amines.
Molecular Structure Analysis

Structure and Data

Gedatolisib's molecular structure features a morpholino-1,3,5-triazine scaffold with additional functional groups that enhance its binding affinity to the target enzymes. The compound's molecular formula is C₂₃H₃₁N₅O₄S, and it has a molecular weight of approximately 457.6 g/mol. The structural integrity is critical for its biological activity, as modifications can significantly alter its pharmacological properties.

Structural Representation

The structural representation includes:

  • Morpholine ring
  • Phenylpiperazine moiety
  • Triazine core

These components contribute to the compound's ability to inhibit critical pathways involved in tumor growth .

Chemical Reactions Analysis

Reactions and Technical Details

Gedatolisib undergoes various chemical reactions that are essential for its synthesis and functionality:

  1. Aromatic Nucleophilic Substitution: This reaction allows the introduction of morpholine into the aromatic system.
  2. Coupling Reactions: Subsequent coupling with amines leads to the formation of the final product.
  3. Characterization Techniques: Techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry are employed to confirm the structure and purity of gedatolisib.

These reactions are pivotal for establishing the compound's efficacy in inhibiting cancer cell proliferation .

Mechanism of Action

Process and Data

Gedatolisib's mechanism of action involves the inhibition of key signaling pathways that regulate cell growth and survival:

  • Dual Inhibition: It inhibits both phosphoinositide 3-kinase and mammalian target of rapamycin pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Potency Metrics: In vitro studies have shown that gedatolisib has an average growth rate inhibition (GR50) value of approximately 12 nM across various cancer cell lines, which is significantly lower than that of other PAM inhibitors like alpelisib and everolimus .

This multi-targeted approach allows gedatolisib to exert a more profound cytotoxic effect on tumors compared to single-target therapies.

Physical and Chemical Properties Analysis

Physical Properties

Gedatolisib exhibits several noteworthy physical properties:

  • Solubility: It shows varying solubility at different pH levels; for instance, its solubility at pH 7.4 (plasma) is significantly higher than at pH 5.8 (duodenum).
  • Partition Coefficients: The compound's logP values indicate favorable lipophilicity for cellular uptake.

Chemical Properties

The chemical stability of gedatolisib under physiological conditions enhances its therapeutic potential. Its structural features contribute to a balance between hydrophilicity and lipophilicity, facilitating effective absorption and distribution within biological systems .

Applications

Scientific Uses

Gedatolisib holds promise in various scientific applications:

  • Cancer Therapy: It is primarily investigated for its efficacy against multiple cancer types, particularly those resistant to conventional therapies.
  • Combination Therapies: Studies are exploring its use in combination with other agents like cyclin-dependent kinase inhibitors or anti-estrogens to enhance therapeutic outcomes.
  • Biomarker Research: Ongoing research aims to identify biomarkers that predict response to gedatolisib treatment, potentially guiding personalized therapy approaches .

Properties

CAS Number

1197160-78-3

Product Name

Gedatolisib

IUPAC Name

1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea

Molecular Formula

C32H41N9O4

Molecular Weight

615.7 g/mol

InChI

InChI=1S/C32H41N9O4/c1-38(2)27-11-13-39(14-12-27)29(42)24-5-9-26(10-6-24)34-32(43)33-25-7-3-23(4-8-25)28-35-30(40-15-19-44-20-16-40)37-31(36-28)41-17-21-45-22-18-41/h3-10,27H,11-22H2,1-2H3,(H2,33,34,43)

InChI Key

DWZAEMINVBZMHQ-UHFFFAOYSA-N

SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6

Solubility

Soluble in DMSO, not in water

Synonyms

PKI587; PKI-587; PKI 587; PF05212384; PF-05212384; PF 05212384; PF5212384; PF-5212384; PF 5212384; Gedatolisib.

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.